molecular formula C13H15NS2 B12535683 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole CAS No. 820961-94-2

2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B12535683
CAS No.: 820961-94-2
M. Wt: 249.4 g/mol
InChI Key: OEFQTQDLHCMHCQ-UHFFFAOYSA-N
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Description

2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 1-methylcyclopentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylcyclopentyl)sulfanyl-1,3-benzoxazole
  • 2-Mercaptobenzothiazole
  • Benzimidazole derivatives

Uniqueness

2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

820961-94-2

Molecular Formula

C13H15NS2

Molecular Weight

249.4 g/mol

IUPAC Name

2-(1-methylcyclopentyl)sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C13H15NS2/c1-13(8-4-5-9-13)16-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

OEFQTQDLHCMHCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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